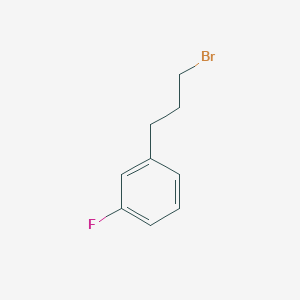

1-(3-Bromopropyl)-3-fluorobenzene

Übersicht

Beschreibung

1-(3-Bromopropyl)-3-fluorobenzene is a useful research compound. Its molecular formula is C9H10BrF and its molecular weight is 217.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodissociation and Spectroscopy

The study of ultraviolet photodissociation of related fluorobenzene compounds, like 1-bromo-3-fluorobenzene, has provided insights into the effects of fluorine substitution on the photodissociation process. These studies, combining experimental approaches with ab initio calculations, help understand the distribution of translational energy in photofragments and suggest plausible photodissociation mechanisms (Gu et al., 2001).

Synthesis of Radiopharmaceuticals

Research into the synthesis of radiolabeled compounds for medical imaging, such as the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), leverages fluorinated benzene derivatives. These syntheses are critical for developing diagnostic tools in neuroscience, highlighting the role of fluorinated compounds in advancing medical imaging technologies (Klok et al., 2006).

Organometallic Chemistry and Catalysis

Studies have shown the effectiveness of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis. The unique properties of fluorobenzenes, such as reduced π-electron density donation capability, make them useful as solvents or ligands in catalytic reactions, offering opportunities for chemical synthesis and organic transformations (Pike et al., 2017).

Spectroscopic Investigations

Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 1-bromo-3-fluorobenzene have helped in understanding the influence of bromine and fluorine on benzene derivatives' molecular geometry and vibrational frequencies. These investigations contribute to the broader knowledge of how halogen substitutions affect molecular properties and interactions (Mahadevan et al., 2011).

Environmental Biotechnology

Research into the degradation of fluorobenzene and its metabolites by specific bacterial strains has opened new avenues in environmental biotechnology. Understanding how microorganisms metabolize halogenated compounds can inform strategies for bioremediation of contaminated sites, showcasing the environmental applications of studying fluorobenzene derivatives (Strunk & Engesser, 2013).

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 1-(3-Bromopropyl)-3-fluorobenzene may act as an electrophile. The bromine atom can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the nucleophile is transferred from boron to palladium .

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHMFRCDGRGHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

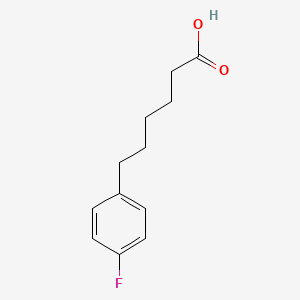

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300588 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156868-84-7 | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156868-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

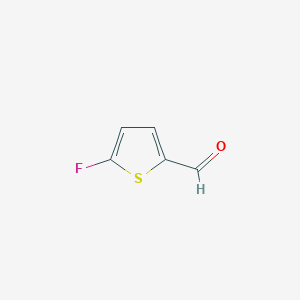

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)